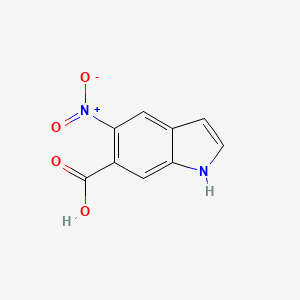

5-nitro-1H-indole-6-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-indole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)6-4-7-5(1-2-10-7)3-8(6)11(14)15/h1-4,10H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZDTVRLNKSUFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Nitro 1h Indole 6 Carboxylic Acid

Approaches Involving Indole (B1671886) Ring Formation

Constructing the indole core is a fundamental strategy in heterocyclic chemistry. For a polysubstituted target like 5-nitro-1H-indole-6-carboxylic acid, the choice of starting materials is critical to ensure the correct placement of the nitro and carboxylic acid groups.

Cyclization Strategies from Acyclic Precursors

These methods involve creating the pyrrole (B145914) ring fused to a benzene (B151609) ring through intramolecular cyclization, starting from appropriately substituted acyclic precursors.

The Leimgruber–Batcho synthesis is a highly effective and popular method for creating indoles, valued for its high yields and mild conditions. wikipedia.org The process classically begins with an o-nitrotoluene derivative. wikipedia.orgyoutube.com

The synthesis involves two main steps:

Enamine Formation: The synthesis starts with the condensation of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine. wikipedia.org The methyl group of the o-nitrotoluene is sufficiently acidic to react, forming a stable, often intensely colored, β-nitroenamine intermediate. wikipedia.org

Reductive Cyclization: The nitro group of the enamine intermediate is then reduced to an amine. This is typically achieved using catalysts like Raney nickel with hydrazine (B178648) or palladium on carbon (Pd/C) with hydrogen gas. wikipedia.org The newly formed amino group spontaneously cyclizes onto the enamine double bond, followed by the elimination of the amine (e.g., dimethylamine), to yield the aromatic indole ring. youtube.com

For the specific synthesis of this compound, a key adaptation would involve starting with a precursor that already contains the required substituents on the benzene ring. A plausible starting material is methyl 2-methyl-3,4-dinitrobenzoate . In this proposed pathway, one nitro group (at the 3-position) would be reduced to form the indole's nitrogen, while the other (at the 4-position, which becomes the 5-position of the indole) remains. The methyl ester at the 5-position would become the carboxylic acid at the 6-position of the final indole.

Recent advancements have shown that this reaction can be accelerated using microwave irradiation, significantly reducing reaction times compared to conventional heating methods. psu.edu

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Enamine Formation | Methyl 2-methyl-3,4-dinitrobenzoate + DMF-DMA, Pyrrolidine, Heat | β-(Dimethylamino)-α-(2-methoxycarbonyl-4,5-dinitrophenyl)ethylene |

| 2. Reductive Cyclization | Intermediate from Step 1 + H₂, Pd/C or Raney Ni | Methyl 5-nitro-1H-indole-6-carboxylate |

| 3. Hydrolysis | Methyl 5-nitro-1H-indole-6-carboxylate + Base (e.g., NaOH), then Acid (e.g., HCl) | This compound |

The Fischer indole synthesis, discovered in 1883, is a cornerstone of heterocyclic synthesis. mdpi.comwikipedia.org It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which rearranges and cyclizes to form the indole ring. wikipedia.org The choice of acid catalyst is crucial, with options including Brønsted acids like polyphosphoric acid (PPA) and Lewis acids like zinc chloride (ZnCl₂). wikipedia.org

To synthesize a nitrated indole carboxylic acid via this route, a substituted phenylhydrazine is required. A potential precursor for the target molecule would be (4-carboxy-3-nitrophenyl)hydrazine . This hydrazine would be reacted with a two-carbon aldehyde equivalent, such as glyoxal (B1671930) or a protected derivative, which would form the C2 and C3 positions of the indole ring.

A patented process for the synthesis of the related compound, 5-nitroindole-2-carboxylic acid, demonstrates the viability of this approach. google.com That synthesis involves the condensation of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate (B1213749) to form a hydrazone, which is then cyclized in benzene using polyphosphoric acid as the catalyst. google.com A similar strategy could be adapted for this compound, where the challenge lies in the synthesis of the specific (4-carboxy-3-nitrophenyl)hydrazine starting material. The presence of an electron-withdrawing nitro group can hinder the cyclization step, often requiring stronger acidic conditions. quimicaorganica.org

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Hydrazone Formation | (4-carboxy-3-nitrophenyl)hydrazine + Carbonyl compound (e.g., Pyruvic acid) | Corresponding Phenylhydrazone |

| 2. Cyclization | Phenylhydrazone from Step 1 + Acid catalyst (e.g., Polyphosphoric acid), Heat | 5-nitro-1H-indole-2,6-dicarboxylic acid |

| 3. Decarboxylation | (If pyruvic acid is used) Heating the dicarboxylic acid | This compound |

Condensation Reactions Leading to the Indole Core

Condensation reactions are at the heart of many indole syntheses, serving as the initial step that brings the key acyclic fragments together before the final ring-forming cyclization.

In the context of the Leimgruber–Batcho synthesis , the crucial condensation occurs between the acidic methyl group of the o-nitrotoluene derivative and N,N-dimethylformamide dimethyl acetal (DMF-DMA). researchgate.net This reaction forms the C-C bond that will ultimately become the C2-C3 bond of the indole ring, yielding the nitroenamine intermediate. researchgate.net

In the Fischer indole synthesis , the initial step is the condensation between the phenylhydrazine and a carbonyl compound (an aldehyde or ketone). wikipedia.org This acid- or base-catalyzed reaction forms a phenylhydrazone. This hydrazone is not merely an intermediate but the substrate that undergoes the key researchgate.netresearchgate.net-sigmatropic rearrangement that defines the Fischer synthesis, leading to the formation of the indole core. wikipedia.org

Functional Group Transformations on Existing Indole Scaffolds

An alternative to building the indole ring from scratch is to introduce the desired functional groups onto a pre-existing indole molecule. This approach relies on the principles of electrophilic aromatic substitution.

Nitration Reactions of 1H-Indole-6-Carboxylic Acid and its Derivatives

This strategy involves the direct nitration of 1H-indole-6-carboxylic acid. The indole ring system is generally reactive towards electrophiles, but the reaction can be complex. The pyrrole ring is more electron-rich than the benzene ring, making the C-3 position the most common site of electrophilic attack. bhu.ac.in

However, direct nitration with harsh acidic reagents like a nitric acid/sulfuric acid mixture often leads to polymerization or oxidation of the indole ring. bhu.ac.in Therefore, milder, non-acidic nitrating agents such as benzoyl nitrate (B79036) or ethyl nitrate are typically preferred. bhu.ac.in

The regioselectivity of the nitration is controlled by the existing substituent. In 1H-indole-6-carboxylic acid, the carboxylic acid group at C-6 is an electron-withdrawing, meta-directing group for electrophilic substitution on the benzene ring. This deactivates the benzene portion of the molecule and would direct an incoming electrophile, such as the nitronium ion (NO₂⁺), to the C-5 and C-7 positions. Under carefully controlled conditions, it is possible to selectively introduce the nitro group at the C-5 position to obtain the target compound. The choice of solvent and temperature is critical to optimize the yield of the desired 5-nitro isomer over the 7-nitro isomer.

| Substrate | Reagents and Conditions | Potential Products |

| 1H-Indole-6-carboxylic acid | Benzoyl nitrate or KNO₃/H₂SO₄ (controlled) | This compound and 7-nitro-1H-indole-6-carboxylic acid |

Selective Functional Group Interconversions at the 5-Position on Indole-6-Carboxylic Acid Precursors

The direct nitration of 1H-indole-6-carboxylic acid presents significant challenges due to the reactivity of the indole ring system, which can lead to a mixture of products and potential degradation under harsh nitrating conditions. To achieve regioselective synthesis of this compound, chemists often turn to functional group interconversion (FGI) on pre-functionalized precursors. ub.edufiveable.mesolubilityofthings.com FGI is a cornerstone of organic synthesis, defined as the process of converting one functional group into another through various reactions, enabling the construction of target molecules that are otherwise difficult to access directly. imperial.ac.uk

A common strategy involves using a precursor where the desired substitution pattern is already established or can be selectively introduced. For instance, the synthesis might start from an indoline (B122111) precursor, where the saturation of the pyrrole ring moderates its reactivity. A notable example, while for a different isomer, illustrates the principle: indoline-2-carboxylic acid was successfully transformed into methyl 6-nitroindole-2-carboxylate. researchgate.net This was achieved by first nitrating the indoline-2-carboxylic acid to get 6-nitroindoline-2-carboxylic acid, followed by esterification and subsequent dehydrogenation (aromatization) to furnish the indole ring. researchgate.net A similar strategy to obtain the 5-nitro isomer involved the nitration of methyl 1-acetylindoline-2-carboxylate, where the acetyl group protects the indole nitrogen, followed by dehydrogenation. researchgate.net

This multi-step approach, summarized in the table below, highlights the strategic use of FGI to achieve the desired 5-nitro substitution pattern, which is difficult to obtain via direct nitration of the parent indole-6-carboxylic acid.

Table 1: Illustrative Strategy for Selective Nitration via Functional Group Interconversion

| Step | Transformation | Reagents/Conditions (Illustrative) | Purpose |

|---|---|---|---|

| 1. Protection | Indole-6-carboxylic acid → 1-Acetyl-indoline-6-carboxylic acid methyl ester | 1. Acetic Anhydride2. H₂, Pd/C3. CH₃OH, H⁺ | Protects the indole nitrogen and carboxylic acid, deactivates the pyrrole ring to control nitration. |

| 2. Nitration | 1-Acetyl-indoline-6-carboxylic acid methyl ester → 1-Acetyl-5-nitro-indoline-6-carboxylic acid methyl ester | Nitrating agent (e.g., HNO₃/H₂SO₄) | Introduces the nitro group at the desired C-5 position of the deactivated benzene ring. |

| 3. Deprotection & Aromatization | 1-Acetyl-5-nitro-indoline-6-carboxylic acid methyl ester → this compound | 1. Base (e.g., NaOH) for hydrolysis of ester and acetyl group2. Oxidizing agent (e.g., MnO₂) for dehydrogenation3. Acidification | Removes protecting groups and re-establishes the aromatic indole ring system to yield the final product. researchgate.net |

Another potential FGI pathway could involve the conversion of a 5-amino group on an indole-6-carboxylic acid precursor into a nitro group, although this requires the successful synthesis of the specific amino-indole starting material. slideshare.net The reduction of nitro compounds to primary amines is a well-established transformation, often using catalysts like Pd/C with hydrogen gas. solubilityofthings.comnih.gov The reverse process, while less common, is conceptually feasible under specific oxidative conditions.

Catalytic and Sustainable Synthesis Routes for Nitroindole Carboxylic Acids

Modern synthetic chemistry increasingly emphasizes the use of catalytic and sustainable methods to improve efficiency and reduce environmental impact. The synthesis of nitroindole carboxylic acids can benefit from these approaches, particularly in the construction of the core indole scaffold and in subsequent functional group manipulations.

Catalysis offers milder reaction conditions and higher selectivity compared to stoichiometric reagents. For example, the synthesis of indole-2-carboxylic acid derivatives has been achieved using an iron catalyst (ferrous hydroxide) for the initial condensation, followed by a reduction step. google.com This method is advantageous due to the low cost and low toxicity of the iron catalyst. google.com Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are also pivotal in forming the indole ring system or in adding substituents, showcasing the power of transition metal catalysis in heterocyclic chemistry. nih.gov

Sustainable practices focus on using less hazardous solvents, reducing energy consumption, and employing renewable starting materials. A reported method for converting nitroalkanes into carboxylic acids uses catalytic amounts of iodide with a zinc catalyst in water, highlighting a move towards aqueous reaction media. rsc.org While this specific reaction converts a nitroalkane, the principle of using water as a solvent and a simple catalytic system is a key goal in green chemistry that could be adapted for steps in the synthesis of compounds like this compound.

The table below summarizes various catalytic methods that are relevant to the synthesis of the indole carboxylic acid framework, underscoring the potential for more sustainable routes.

Table 2: Catalytic Methods in the Synthesis of Indole Carboxylic Acid Derivatives

| Reaction Type | Catalyst | Substrates (Example) | Key Advantage | Reference |

|---|---|---|---|---|

| Condensation/Cyclization | Ferrous Hydroxide | Nitrotoluene, Diethyl oxalate | Inexpensive and readily available catalyst, milder conditions. | google.com |

| C-N Cross-Coupling | Palladium(II) Acetate | 3-Bromo-1H-indole-2-carboxylate, 2-Methoxyaniline | High efficiency in forming C-N bonds for complex indole synthesis. | nih.gov |

| Nitro Group Reduction | 10% Palladium on Carbon (Pd/C) | 5-Nitro-1H-indole derivatives | Highly efficient and clean conversion of nitro to amino groups. | nih.gov |

| Carboxylic Acid Synthesis | Zinc/Iodide | Nitroalkanes | Use of water as a solvent, mild reaction conditions. | rsc.org |

Theoretical and Computational Investigations of 5 Nitro 1h Indole 6 Carboxylic Acid

Quantum Chemical Methodologies

Quantum chemical methods are fundamental to the in-silico investigation of molecular systems. These computational techniques allow for the detailed analysis of electronic structure and the prediction of chemical properties, providing a molecular-level understanding of a compound's behavior.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of indole (B1671886) derivatives due to its balance of accuracy and computational efficiency. For substituted nitroindoles, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are employed to optimize molecular geometries and calculate various electronic properties. nih.gov

In studies of related nitroindole compounds, such as 2-aryl-5-nitro-1H-indole derivatives, DFT has been successfully used to obtain optimized structures and electronic descriptors. nih.gov These descriptors are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structure with its biological activity. nih.gov Although specific DFT studies on 5-nitro-1H-indole-6-carboxylic acid are not widely published, the methodologies applied to similar structures provide a clear framework for how its electronic properties and reactivity would be investigated. For example, computational studies on 6-nitro-1H-indole-3-carbaldehyde have utilized DFT to understand regioselectivity in nitration reactions, confirming energy preferences for the formation of specific isomers.

The electronic properties of a molecule are key to understanding its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For nitro-substituted indoles, the strong electron-withdrawing nature of the nitro group significantly influences the energy levels of these frontier orbitals. In related compounds, a smaller HOMO-LUMO energy gap has been correlated with increased chemical reactivity.

| Parameter | Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |

Molecular Electrostatic Potential Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface of the molecule.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions would likely be concentrated around the oxygen atoms of the nitro and carboxylic acid groups.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms, particularly the one attached to the indole nitrogen and the carboxylic acid, would be expected to show positive electrostatic potential.

Neutral Regions (Green): These areas have a relatively neutral electrostatic potential.

By analyzing the MEP map, chemists can predict how the molecule will interact with other reagents, which is crucial for understanding its chemical behavior and designing new reactions.

Conformational Analysis and Potential Energy Surfaces of Nitroindole Carboxylic Acids

The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. This is typically done by exploring the potential energy surface (PES) of the molecule, which is a mathematical function that relates the molecule's energy to its geometry.

Role of 5 Nitro 1h Indole 6 Carboxylic Acid As a Versatile Organic Synthetic Building Block

Utilization in the Construction of Complex Organic Architectures

The inherent reactivity of 5-nitro-1H-indole-6-carboxylic acid makes it an invaluable starting material for the synthesis of more complex organic molecules. The nitro group enhances the reactivity of the indole (B1671886) ring, while the carboxylic acid provides a handle for a variety of chemical transformations. This dual functionality allows for the strategic and controlled assembly of intricate molecular frameworks.

One of the key applications of this compound is in the synthesis of fused heterocyclic systems. The indole nucleus can be elaborated upon by constructing additional rings, leading to polycyclic structures with potential biological activities. For instance, the carboxylic acid group can be converted into other functional groups, such as amides or esters, which can then participate in intramolecular cyclization reactions to form new ring systems.

Precursor for Advanced Indole Derivatives with Diverse Substitution Patterns

The true versatility of this compound lies in its potential to serve as a precursor for a wide array of substituted indole derivatives. The nitro and carboxylic acid groups can be selectively modified or can influence the regioselectivity of further reactions, enabling the introduction of various substituents at different positions of the indole ring.

The nitro group, for example, can be reduced to an amino group, which can then be further functionalized. This transformation opens up possibilities for the synthesis of 5-aminoindole (B14826) derivatives, which are important pharmacophores in many biologically active compounds. The amino group can undergo reactions such as acylation, alkylation, and diazotization, leading to a diverse range of substitution patterns.

Similarly, the carboxylic acid group at the 6-position can be subjected to a variety of chemical transformations. It can be converted to esters, amides, or acid chlorides, which can then be used in coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. For example, the carboxylic acid can be coupled with amines to form amides, a common structural motif in many pharmaceutical agents.

The presence of the nitro group also directs electrophilic substitution reactions to specific positions on the indole ring, allowing for the controlled introduction of other functional groups. This regioselectivity is a powerful tool for synthetic chemists, enabling the precise construction of desired molecular architectures.

| Precursor | Reaction | Resulting Derivative |

| This compound | Reduction of nitro group | 5-Amino-1H-indole-6-carboxylic acid |

| This compound | Esterification | Methyl 5-nitro-1H-indole-6-carboxylate |

| This compound | Amide coupling | N-Substituted 5-nitro-1H-indole-6-carboxamides |

Integration into the Design and Expansion of Chemical Libraries

In modern drug discovery and materials science, the creation of chemical libraries containing a large number of structurally diverse compounds is of paramount importance. These libraries are screened for biological activity or desirable physical properties. This compound is an ideal scaffold for the construction of such libraries due to its facile functionalization at multiple positions.

Starting from this single building block, a multitude of derivatives can be synthesized in a combinatorial fashion. By systematically varying the substituents at the nitro (or the derived amino) group and the carboxylic acid group, a large and diverse collection of indole-based compounds can be generated. This approach, often referred to as parallel synthesis, allows for the rapid exploration of chemical space around the indole core.

The resulting chemical libraries can be used for high-throughput screening to identify hit compounds with desired biological activities. The structural information from these hits can then be used to design more potent and selective lead compounds. The use of this compound as a starting material significantly accelerates this process by providing a reliable and versatile platform for the generation of molecular diversity.

| Scaffold | Functionalization Points | Potential Library Size |

| This compound | N1-position of indole, 5-nitro group, 6-carboxylic acid | Large and diverse |

Future Perspectives and Emerging Research Directions in 5 Nitro 1h Indole 6 Carboxylic Acid Chemistry

Development of Highly Regioselective and Stereoselective Synthetic Methods

The precise installation of substituents on the indole (B1671886) core is a formidable challenge in organic synthesis. For a molecule like 5-nitro-1H-indole-6-carboxylic acid, where three distinct functional groups adorn the bicyclic system, achieving high regioselectivity is paramount. Future research is increasingly directed towards methods that can construct or modify this scaffold with exacting control.

The synthesis of polysubstituted indoles often requires multi-step sequences, and controlling the position of incoming groups can be difficult. nih.gov Traditional methods for preparing nitroindoles, such as the Fischer indole synthesis using substituted phenylhydrazines, can provide access to specific isomers. For instance, the reaction of p-nitrophenylhydrazine with ethyl pyruvate (B1213749) is a known route to 5-nitroindole-2-carboxylates. researchgate.net However, accessing the 6-carboxy regioisomer from readily available starting materials presents a distinct challenge.

Emerging strategies focus on late-stage functionalization, where C-H bonds on a pre-formed indole skeleton are selectively targeted. While methods for C-7 acylation and C-3 functionalization of indoles are advancing, achieving selective substitution at the C-6 position in the presence of a deactivating nitro group at C-5 remains a significant hurdle. researchgate.netresearchgate.net

Future methodologies are expected to leverage a deeper mechanistic understanding of electrophilic aromatic substitution on the electron-deficient nitroindole ring. The choice of nitrating agents and reaction conditions is crucial for controlling the position of the nitro group. nih.gov For example, the nitration of indole-2-carboxylic acid derivatives can lead to a mixture of isomers, necessitating careful optimization and robust purification methods. researchgate.net

The development of novel catalytic systems is a key area of future research. Metal-free annulation strategies, using catalysts like ammonium (B1175870) iodide, have shown promise in constructing complex carbazole (B46965) structures from indoles and could be adapted for the synthesis of highly substituted indoles. organic-chemistry.org

The table below summarizes potential regioselective synthetic approaches applicable to this compound and its precursors, based on established indole chemistry.

| Starting Material | Reagents and Conditions | Product | Key Feature |

| Indoline-2-carboxylic acid | 1. Acylation (e.g., Ac₂O) 2. Nitration 3. Dehydrogenation (e.g., MnO₂) | Methyl 5-nitroindole-2-carboxylate | Protection-nitration-oxidation strategy to control regioselectivity. researchgate.net |

| Substituted Anilines | Multi-step bio-inspired oxidation | 5,6-disubstituted indoles | Concise process inspired by melanin (B1238610) biosynthesis for functionalizing the benzene (B151609) ring of indole. nih.gov |

| 1H-Indole | Trifluoroacetyl nitrate (B79036) (from (CH₃)₄NNO₃ and (CF₃CO)₂O) | 3-nitroindole | Non-acidic, metal-free nitration at the C-3 position, highlighting the challenge of C-5/C-6 functionalization. nih.gov |

| Arylhydrazines and β-nitroacrylates | Fischer Indole Synthesis | Indole-2-carboxylates | A versatile method for constructing the indole core with a carboxylic acid function at C-2. mdpi.com |

Stereoselective methods, while less commonly discussed for this achiral molecule itself, become critical when chiral centers are introduced into side chains or when the molecule is used as a scaffold for asymmetric synthesis. Future research will likely explore the use of chiral catalysts to control the stereochemistry of reactions involving derivatives of this compound.

Exploration of Novel Reactivity and Transformation Pathways

The unique electronic properties of this compound, conferred by the electron-withdrawing nitro and carboxyl groups, open up avenues for exploring novel chemical transformations. The reactivity of each functional group can be selectively harnessed to create a diverse range of derivatives.

The nitro group is a versatile handle for further functionalization. A key transformation is its reduction to an amino group, which dramatically alters the electronic nature of the indole ring and provides a nucleophilic site for a host of subsequent reactions. d-nb.info This conversion to 5-amino-1H-indole-6-carboxylic acid would create a valuable building block for the synthesis of fused heterocyclic systems or for the introduction of new pharmacophores.

The carboxylic acid moiety offers another site for chemical modification. Standard transformations such as esterification, amidation, or conversion to an acyl halide can be employed to couple the indole scaffold to other molecules of interest. nih.gov For example, the Buchwald-Hartwig reaction has been used to introduce various amine substituents at the C-6 position of bromoindole-2-carboxylates, a strategy that could be adapted to derivatives of this compound after suitable functional group manipulation. nih.gov

Future research is also expected to investigate the transformation of the nitro group itself into other functionalities beyond the amine. For instance, methods for converting nitroalkanes into carboxylic acids under mild, iodide-catalyzed conditions could potentially be adapted to aromatic nitro compounds, offering a novel pathway to dicarboxylic acid derivatives of indole. rsc.org

The indole nucleus itself can participate in various reactions. While the electron-withdrawing groups deactivate the ring towards typical electrophilic substitution, nucleophilic aromatic substitution (SNAr) reactions may become feasible, particularly at positions activated by the nitro group. Furthermore, transition metal-catalyzed cross-coupling reactions at the C-H bonds of the indole ring, although challenging, represent a frontier in indole chemistry.

The table below outlines potential future reaction pathways for this compound.

| Functional Group | Reaction Type | Potential Reagents | Potential Product(s) | Significance |

| Nitro Group | Reduction | Pd/C, H₂ or other reducing agents | 5-amino-1H-indole-6-carboxylic acid | Introduction of a nucleophilic amine for further derivatization. d-nb.info |

| Carboxylic Acid | Amidation | Amine, coupling agent (e.g., HATU, EDC) | 5-nitro-1H-indole-6-carboxamides | Creation of amide libraries for biological screening. |

| Carboxylic Acid | Esterification | Alcohol, acid catalyst | Alkyl 5-nitro-1H-indole-6-carboxylates | Modification of solubility and pharmacokinetic properties. |

| Indole N-H | Alkylation/Arylation | Alkyl/Aryl halide, base | N-substituted-5-nitro-1H-indole-6-carboxylic acid | Diversification at the indole nitrogen. |

| Nitro Group | Conversion to other groups | e.g., Iodide catalysis (hypothetical for aromatic) | Indole-5,6-dicarboxylic acid | Novel transformation to create new functionalities. rsc.org |

Integration of Advanced Automation and Artificial Intelligence in Synthetic Design

The fields of chemical synthesis and drug discovery are being revolutionized by the integration of automation and artificial intelligence (AI). mdpi.com These technologies hold immense promise for accelerating the exploration of the chemical space around scaffolds like this compound.

Automated Synthesis Platforms: The physical execution of chemical reactions is also becoming increasingly automated. Robotic systems and microfluidics platforms can perform multi-step syntheses with high precision and throughput. ethz.ch Such systems are ideal for creating libraries of derivatives based on the this compound core. By systematically varying the substituents, these automated platforms can rapidly generate a multitude of compounds for biological screening or materials testing. mdpi.comethz.ch

AI in Reaction Optimization and Prediction: Machine learning algorithms can be trained to predict the outcomes of chemical reactions, including yields and the formation of byproducts. acs.org This predictive power can be used to optimize reaction conditions for the synthesis of this compound and its derivatives, minimizing waste and improving efficiency. Furthermore, AI can help in recommending the ideal reagents, catalysts, and solvents for a desired transformation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.